molecular formula C12H6F3N5O2S B7546469 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine

2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B7546469
M. Wt: 341.27 g/mol
InChI Key: ILEOFLOUSXDHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of triazolopyrimidines, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various molecular targets in the body. This compound has been found to interact with enzymes, receptors, and ion channels, thereby regulating various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in several studies. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess potent antimicrobial activity against various bacterial and fungal strains. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments include its high potency, selectivity, and diverse biological activities. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of this compound as a potential anticancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine involves a multistep reaction sequence. The initial step involves the condensation of 2-nitro-4-(trifluoromethyl)aniline and thiosemicarbazide to form the intermediate product. This intermediate product is then reacted with 2-chloro-4,6-dimethoxypyrimidine to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine have been studied extensively in recent years. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N5O2S/c13-12(14,15)7-2-3-9(8(6-7)20(21)22)23-11-17-10-16-4-1-5-19(10)18-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEOFLOUSXDHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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